molecular formula C17H22N2O5 B1608043 2-(4-Boc-piperazine-1-carbonyl)benzoic acid CAS No. 651293-35-5

2-(4-Boc-piperazine-1-carbonyl)benzoic acid

Cat. No.: B1608043
CAS No.: 651293-35-5
M. Wt: 334.4 g/mol
InChI Key: BJIBSCUTCOZJGB-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazine-1-carbonyl)benzoic acid: is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety

Scientific Research Applications

Chemistry: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and its derivatives are investigated for their therapeutic properties .

Industry: The compound is used in the development of new materials and polymers. Its structural features allow for the creation of novel materials with specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid typically involves the protection of piperazine with a Boc group followed by acylation with benzoic acid derivatives. One common method includes the reaction of 4-Boc-piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Piperazine Derivatives: Removal of the Boc group yields piperazine derivatives that can be further functionalized.

    Coupled Products:

Comparison with Similar Compounds

Uniqueness: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is unique due to the presence of both a Boc-protected piperazine and a benzoic acid moiety. This combination allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIBSCUTCOZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383823
Record name 2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651293-35-5
Record name 2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (167 mg, 0.90 mmol) and pthalic anhydride (160 mg, 1.08 mmol) in toluene (20 mL) were heated to reflux for 2 hours. The reaction mixture was concentrated under reduced pressure to afford 4-(2-carboxy-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester.
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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